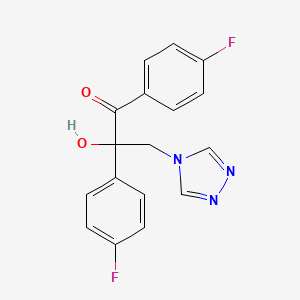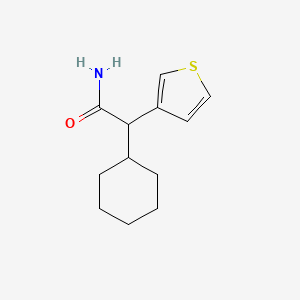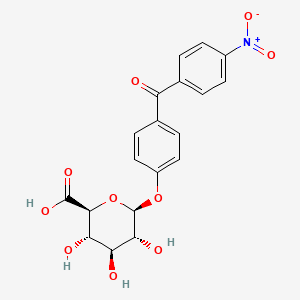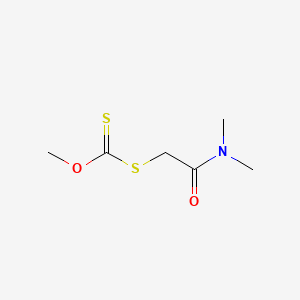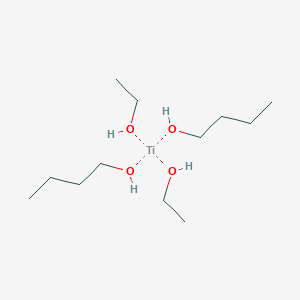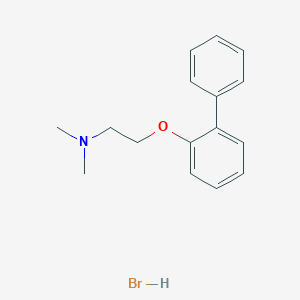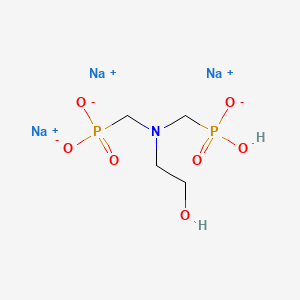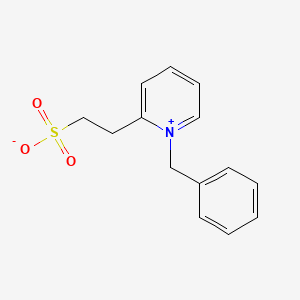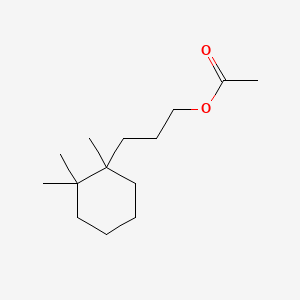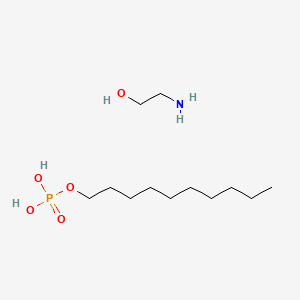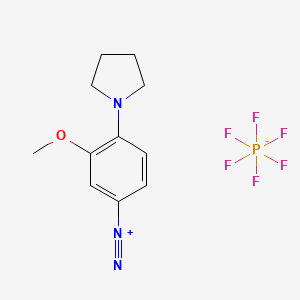
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring The hexafluorophosphate anion (PF₆⁻) serves as a counterion to balance the positive charge on the diazonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 3-methoxy-4-(pyrrolidin-1-yl)aniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the diazotization process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) salts (e.g., CuCl, CuBr) are commonly used as catalysts in Sandmeyer reactions.
Coupling Reactions: The reactions are typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 3-Methoxy-4-(pyrrolidin-1-yl)aniline.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various aromatic compounds.
Material Science: The compound is used in the preparation of functional materials, such as conducting polymers and advanced dyes.
Biological Studies: It can be employed in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: The compound is used in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates during its chemical reactions. For example, in azo coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium chloride
- 4-(Pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
- 3-Methoxybenzenediazonium hexafluorophosphate
Uniqueness
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate is unique due to the presence of both the methoxy and pyrrolidinyl groups on the aromatic ring. These substituents can influence the reactivity and stability of the diazonium compound, making it suitable for specific synthetic applications. The hexafluorophosphate anion also provides enhanced stability compared to other counterions .
Propiedades
Número CAS |
85750-31-8 |
|---|---|
Fórmula molecular |
C11H14F6N3OP |
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H14N3O.F6P/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
Clave InChI |
IXWHDLSQLLUNIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


